molecular formula C13H5ClO4 B14717106 1,3-Dioxo-1,3-dihydronaphtho[2,3-c]furan-6-carbonyl chloride CAS No. 22452-55-7

1,3-Dioxo-1,3-dihydronaphtho[2,3-c]furan-6-carbonyl chloride

Cat. No.: B14717106
CAS No.: 22452-55-7
M. Wt: 260.63 g/mol
InChI Key: WMODQHXFQKKZHJ-UHFFFAOYSA-N
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Description

1,3-Dioxo-1,3-dihydronaphtho[2,3-c]furan-6-carbonyl chloride is a complex organic compound that belongs to the class of dihydronaphthofurans These compounds are characterized by a fused ring structure that includes both a naphthalene and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxo-1,3-dihydronaphtho[2,3-c]furan-6-carbonyl chloride typically involves the annulation of naphthols with various reagents. One common method is the treatment of 2-naphthol with isobutylaldehyde using hydrochloric acid in ethanol at 80°C for 0.5 hours, yielding the desired product in a significant yield . Another method involves the condensation of 2-naphthol with β-methyl allyl chloride in the presence of sodium methoxide and potassium iodide in methanol at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxo-1,3-dihydronaphtho[2,3-c]furan-6-carbonyl chloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the carbonyl chloride group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like Grignard reagents and organolithium compounds are employed for nucleophilic substitutions.

Major Products

The major products formed from these reactions include various substituted naphthofurans, quinones, and dihydro derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3-Dioxo-1,3-dihydronaphtho[2,3-c]furan-6-carbonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Dioxo-1,3-dihydronaphtho[2,3-c]furan-6-carbonyl chloride involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dioxo-1,3-dihydronaphtho[2,3-c]furan-6-carbonyl chloride is unique due to its carbonyl chloride group, which makes it highly reactive and versatile in various chemical reactions. This reactivity is not commonly found in its similar compounds, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

22452-55-7

Molecular Formula

C13H5ClO4

Molecular Weight

260.63 g/mol

IUPAC Name

1,3-dioxobenzo[f][2]benzofuran-6-carbonyl chloride

InChI

InChI=1S/C13H5ClO4/c14-11(15)7-2-1-6-4-9-10(5-8(6)3-7)13(17)18-12(9)16/h1-5H

InChI Key

WMODQHXFQKKZHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=CC3=C(C=C21)C(=O)OC3=O)C(=O)Cl

Origin of Product

United States

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